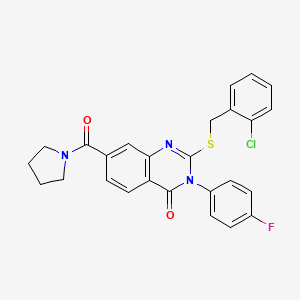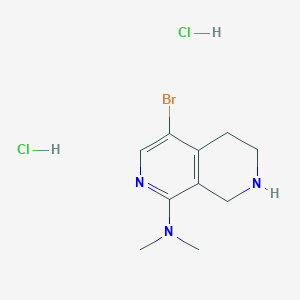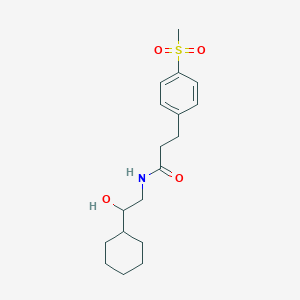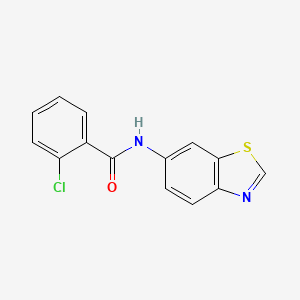
4-chloro-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-chloro-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzenesulfonamide” is a chemical compound. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The compound has a linear formula of C29H21ClFN5O3S and a molecular weight of 574.038 .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a linear formula of C29H21ClFN5O3S . Unfortunately, the specific structural analysis is not available in the resources.Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
Benzenesulfonamide derivatives have been synthesized and evaluated for their inhibitory effects on carbonic anhydrase, an enzyme crucial for various physiological processes. These compounds, including ones with morpholine and fluorophenyl groups, have shown potent inhibitory effects on human carbonic anhydrase I and II, indicating potential applications in treating conditions associated with altered enzyme activity (Gul et al., 2016).
Antimicrobial and Antioxidant Properties
Sulfonamide compounds have been explored for their antimicrobial activities. For instance, derivatives synthesized by incorporating 1,3,4-oxadiazole and morpholine groups have demonstrated significant antimicrobial and antioxidant activities. These findings suggest their potential use in developing new antimicrobial agents with additional antioxidant properties (Mamatha S.V et al., 2019).
Anticancer Activity
The synthesis and bioactivity studies of benzenesulfonamides with substituted phenyl and dihydro-3H-indeno[1,2-c]pyrazol groups have revealed cytotoxic activities and potential as carbonic anhydrase inhibitors. These activities highlight the compounds' relevance in cancer research, particularly for designing new anticancer agents targeting specific tumor markers or pathways (Gul et al., 2016).
Sensor Development for Metal Ions
Benzenesulfonamide derivatives have been utilized in designing chemosensing probes for metal ions, such as Sn2+. These compounds have shown promising results in selective and sensitive detection, which is crucial for environmental monitoring and biomedical applications. The development of such sensors can significantly contribute to detecting and quantifying trace metal ions in various samples (Ravichandiran et al., 2020).
Enzyme Inhibition for Disease Treatment
Investigations into benzenesulfonamides incorporating triazine moieties have shown their efficacy as inhibitors of specific human carbonic anhydrase isoforms, which are relevant in treating diseases like glaucoma, epilepsy, obesity, and cancer. These studies provide a foundation for developing targeted therapies against diseases associated with these enzymes (Lolak et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O3S/c19-15-3-7-17(8-4-15)26(23,24)21-13-18(22-9-11-25-12-10-22)14-1-5-16(20)6-2-14/h1-8,18,21H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWCUBNRVJRKAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-hydroxy-4-(methylsulfanyl)butyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2876696.png)
![2-[4-(4-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2876700.png)
![methyl 5,5,7,7-tetramethyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2876702.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2876704.png)

![2-methyl-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide](/img/structure/B2876706.png)

![2-chloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2876708.png)
![Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2876711.png)

